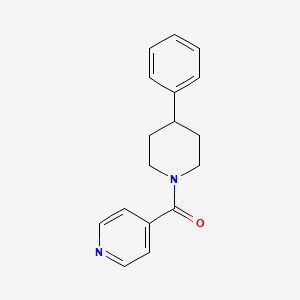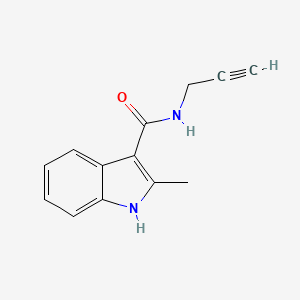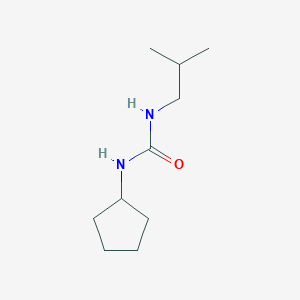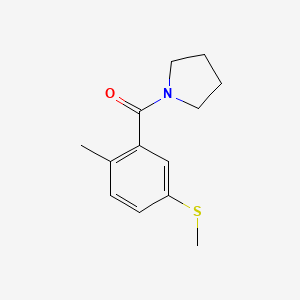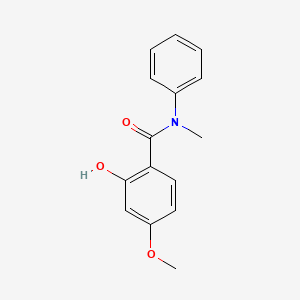
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide, also known as MPHB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPHB belongs to the class of benzamide derivatives and has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to inhibit the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. This suggests that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating the immune response. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells, suggesting that it may have antitumor effects by inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to reduce the levels of prostaglandin E2 and nitric oxide in animal models, indicating its anti-inflammatory effects. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Overall, the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has the potential to lead to the development of new drugs for the treatment of pain, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide involves the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. The latter is then reacted with N-methyl-N-phenylamine in the presence of triethylamine to form N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. The yield of this method is around 70%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects. In a study conducted by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to exhibit significant analgesic and anti-inflammatory effects in animal models. Another study by Zhang et al. showed that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide inhibited the growth of human hepatocellular carcinoma cells in vitro and in vivo. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Propriétés
IUPAC Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFRGJCANVPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

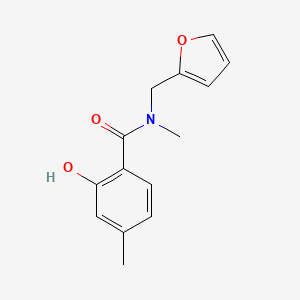

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)


![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

